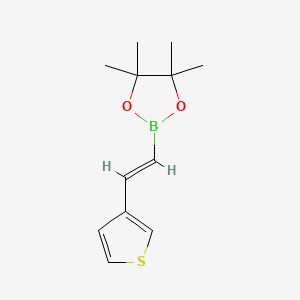

Éster pinacol del ácido E-2-(tiofen-3-il)vinilborónico

Descripción general

Descripción

“(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane” is a chemical compound . It is a derivative of vinylboronic acid pinacol ester .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like “(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane”, has been a topic of interest in recent years . The Matteson-CH2-homologation was carried out with in situ generated CH2BrLi in THF at low temperature. After removal of the solvent, the crude homologated boronic esters were directly subjected to the protodeboronation to provide the targeted compounds .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The thiophene rings are perfectly planar and twisted with respect to each other, showing the molecule to be in an S,O-trans/S,O-transconformation .Chemical Reactions Analysis

The use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation afforded vinyl alcohol (VA) – styrene copolymers, which were difficult to synthesize using a typical VA precursor monomer, vinyl acetate (VAc) .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane” include a boiling point of 106-108 °C/0.2 mmHg, a density of 1.073 g/mL at 25 °C, and a refractive index n20/D of 1.5376 .Aplicaciones Científicas De Investigación

Éster pinacol del ácido E-2-(tiofen-3-il)vinilborónico:, también conocido como éster pinacol del ácido trans-2-(tiofen-3-il)vinilborónico o (E)-4,4,5,5-Tetrametil-2-(2-(tiofen-3-il)vinil)-1,3,2-dioxaborolano, es un compuesto con aplicaciones potenciales en varios campos de investigación científica. A continuación se presentan seis aplicaciones únicas categorizadas por campo:

Terapia de captura de neutrones

Los ácidos borónicos y sus ésteres, incluido este compuesto, se consideran para su uso como portadores de boro adecuados para la terapia de captura de neutrones , un método de tratamiento del cáncer dirigido.

Investigación proteómica

Este compuesto está disponible para su compra como producto para la investigación proteómica , lo que indica su uso en el estudio de proteínas y sus funciones.

Sistemas de administración de fármacos

Debido a la susceptibilidad a la hidrólisis de los ésteres pinacol del ácido fenilborónico , este compuesto podría explorarse para diseñar nuevos dispositivos de administración de fármacos que liberen agentes terapéuticos en respuesta a estímulos biológicos específicos.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids and their esters are known to undergo reversible covalent interactions with proteins, nucleic acids, and carbohydrates, which can modulate the activity of these biomolecules .

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a variety of biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .

Pharmacokinetics

It’s known that the stability and reactivity of boronic acids and their esters can be influenced by factors such as ph and the presence of diols .

Result of Action

Boronic acids and their derivatives are known to modulate the activity of various biomolecules, which can lead to changes in cellular function .

Action Environment

The action of E-2-(Thiophen-3-yl)vinylboronic acid pinacol ester can be influenced by environmental factors such as pH and the presence of diols . These factors can affect the stability and reactivity of the compound, potentially influencing its efficacy and stability.

Análisis Bioquímico

Biochemical Properties

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-boron bonds. This compound interacts with various enzymes and proteins, including those involved in hydroboration reactions. For instance, it can act as a substrate for enzymes that catalyze the hydroboration of alkenes and alkynes, leading to the formation of boronic esters. The interaction with these enzymes is typically characterized by the formation of a transient complex, where the boronic ester group of the compound coordinates with the active site of the enzyme, facilitating the transfer of the boron moiety to the target molecule .

Cellular Effects

The effects of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the thiophene ring in the compound can interact with cellular receptors and enzymes, modulating their activity and leading to changes in downstream signaling pathways. Additionally, the boronic ester group can form reversible covalent bonds with biomolecules, affecting their function and stability. These interactions can result in alterations in gene expression and metabolic flux, ultimately impacting cell function and viability .

Molecular Mechanism

The molecular mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane involves several key steps. Initially, the compound binds to its target biomolecule, such as an enzyme or receptor, through its boronic ester group. This binding can either inhibit or activate the target biomolecule, depending on the nature of the interaction. For instance, the compound can inhibit enzymes by forming a stable complex with the active site, preventing substrate access. Alternatively, it can activate receptors by inducing conformational changes that enhance their signaling activity. These molecular interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. These dose-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane is involved in several metabolic pathways, primarily those related to its boronic ester group. The compound can be metabolized by enzymes that catalyze the hydrolysis of boronic esters, leading to the formation of boronic acids and other metabolites. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall efficacy and safety. Additionally, the thiophene ring can undergo oxidation and conjugation reactions, further contributing to the compound’s metabolic profile .

Transport and Distribution

The transport and distribution of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its ability to reach its target sites .

Subcellular Localization

The subcellular localization of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its binding affinity and the presence of targeting signals. Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the compound’s localization and activity. These factors play a crucial role in determining the compound’s overall biological effects and its potential therapeutic applications .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-thiophen-3-ylethenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)7-5-10-6-8-16-9-10/h5-9H,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMMTIXICVRKJI-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584895 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(thiophen-3-yl)ethenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

736987-75-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(thiophen-3-yl)ethenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

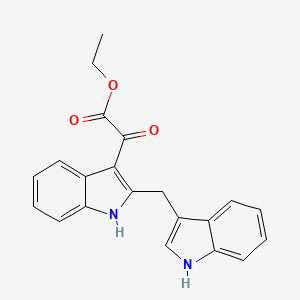

![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)

![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)